Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate
CAS No.: 1391053-19-2
Cat. No.: VC0129573
Molecular Formula: C20H32N2O6
Molecular Weight: 396.484
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391053-19-2 |
|---|---|
| Molecular Formula | C20H32N2O6 |
| Molecular Weight | 396.484 |
| IUPAC Name | tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C20H32N2O6/c1-19(2,3)27-17(23)21-11-13-25-15-9-7-8-10-16(15)26-14-12-22-18(24)28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,23)(H,22,24) |
| Standard InChI Key | SMVPICJZLFTCNY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate features a complex architecture with multiple functional groups arranged in a specific spatial configuration. The compound contains two tert-butyloxycarbonyl (Boc) protecting groups attached to amine functionalities, connected through a series of ethoxy and phenoxy linkages. The central phenoxy unit serves as a rigid scaffold that positions the flexible ethoxy chains and terminal carbamate groups. Based on related structures, this compound likely possesses a moderately flexible conformation due to rotation around various single bonds, while maintaining some degree of structural rigidity imparted by the aromatic ring.
Physical and Chemical Properties
The physical properties of Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate can be inferred from structurally similar compounds. The presence of multiple hydrophobic tert-butyl groups and a central aromatic ring likely contributes to limited water solubility, while the polar carbamate and ether linkages may facilitate solubility in moderately polar organic solvents such as acetonitrile, dichloromethane, and alcohols. The compound is expected to be a crystalline solid at room temperature, with a relatively high molecular weight due to its complex structure. The table below summarizes the predicted physicochemical properties of this compound:
| Property | Expected Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Similar carbamate structures |
| Solubility | Soluble in organic solvents; limited water solubility | Presence of hydrophobic and hydrophilic moieties |
| Stability | Stable under normal conditions; sensitive to strong acids | Carbamate and Boc group reactivity |
| Melting Point | Moderate (likely 90-150°C) | Based on similar protected amino compounds |
| Reactivity | Reactive toward acids (deprotection); stable to bases | Known Boc chemistry |
Synthesis and Reaction Conditions
Synthetic Routes
Characterization Techniques
Spectroscopic Analysis
Characterization of Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate would typically involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 2D experiments, would provide critical information about the structural arrangement of the molecule. In the 1H NMR spectrum, characteristic signals would include singlets for the tert-butyl groups (typically around 1.4-1.5 ppm), multiplets for the ethoxy methylene protons (3.5-4.5 ppm range), and signals for the aromatic protons of the phenoxy group (6.8-7.2 ppm). Infrared (IR) spectroscopy would reveal distinctive absorptions for the carbamate C=O stretching vibrations (typically 1680-1710 cm-1) and N-H stretching (3300-3400 cm-1). Mass spectrometry would confirm the molecular weight and potentially reveal fragmentation patterns characteristic of carbamate and ether cleavage.
Analytical Methodology
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable techniques for monitoring reaction progress during synthesis and assessing the purity of the final product. Typical HPLC conditions for analyzing such compounds involve reversed-phase C18 columns with gradient elution using acetonitrile/water mixtures containing small amounts of formic acid or ammonium acetate as modifiers. TLC analysis generally utilizes silica gel plates with ethyl acetate/hexane or dichloromethane/methanol mixtures as mobile phases. X-ray crystallography, when applicable, provides definitive confirmation of the three-dimensional structure, bond lengths, and angles, offering insights into the conformation adopted by the molecule in the solid state.
Biological Activity
Structure-Activity Relationships
Structure-activity relationship (SAR) studies involving similar compounds indicate that modifications to the central phenoxy core, alterations in linker length, and substitution of different protecting groups can significantly impact biological activity. The spatial arrangement of hydrogen bond donors and acceptors is often critical for optimal interaction with biological targets. In the case of Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate, the distance between the two carbamate groups, determined by the ethoxy linkers and phenoxy core, may be particularly important for potential biological interactions. Compounds with similar structural features have been investigated for applications in diverse therapeutic areas, including neurology, immunology, and oncology, suggesting broad potential for this structural class.
Comparison with Similar Compounds
Structural Analogs
Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate shares structural similarities with several classes of compounds used in medicinal chemistry and organic synthesis. A closely related compound is Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate (CAS: 1391054-05-9), which contains additional benzyl groups on the nitrogen atoms. Other structural analogs include various Boc-protected amino alcohols, phenoxyethylamines, and carbamate-based enzyme inhibitors. The table below compares key structural features and properties of these related compounds:
| Compound | Key Structural Differences | Notable Properties | Applications |
|---|---|---|---|
| Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate | Base structure | Dual Boc protection, phenoxy core | Synthetic intermediate, potential pharmacophore |
| Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate | Additional benzyl groups on nitrogen atoms | Increased lipophilicity, reduced H-bond donation | Medicinal chemistry, increased membrane permeability |
| Boc-protected amino alcohols | Lacking phenoxy core, simpler structure | Enhanced water solubility, fewer conformational constraints | Common synthetic intermediates |
| Phenoxyethylamines | Lacking carbamate protection | More reactive amine groups, potential for direct conjugation | Building blocks for pharmaceuticals |
Functional Comparison
When comparing the functional properties of these related compounds, several trends emerge. The addition of benzyl groups to the nitrogen atoms, as in Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate, typically increases lipophilicity and may enhance membrane permeability, but reduces hydrogen bond donation capability. Simpler Boc-protected amino compounds generally exhibit greater water solubility but less conformational constraint. The phenoxy core in both the title compound and its benzylated analog provides a rigid central scaffold that influences the three-dimensional arrangement of the peripheral functional groups. This rigid core may be particularly important for applications requiring specific spatial arrangements of pharmacophoric elements, such as receptor binding or enzyme inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume